molecular formula C7H4N2O2S B6252452 2-nitro-1,3-benzothiazole CAS No. 23505-64-8

2-nitro-1,3-benzothiazole

Cat. No. B6252452
CAS RN: 23505-64-8
M. Wt: 180.2
InChI Key:
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Description

2-Nitro-1,3-benzothiazole (2-NBT) is an organic compound that has a wide range of applications in the scientific research field. It is an important intermediate for the synthesis of various compounds, as well as being used as an analytical reagent, a biochemical probe, and a chemical reactant. 2-NBT is also widely used in biochemistry, pharmacology, and toxicology.

Scientific Research Applications

2-nitro-1,3-benzothiazole is widely used in scientific research due to its versatility and wide range of applications. It can be used as an analytical reagent, a biochemical probe, and a chemical reactant. It has been used in the study of enzymes, proteins, and other biological molecules, as well as in the synthesis of drugs, pesticides, and other compounds. It is also used in the study of toxicology and pharmacology, as well as in the detection and identification of various compounds.

Mechanism of Action

2-nitro-1,3-benzothiazole acts as an electron transfer agent, transferring electrons from one molecule to another. This mechanism of action is important for the synthesis of various compounds, as well as for the study of enzymes, proteins, and other biological molecules. It is also used in the study of toxicology and pharmacology, as it can be used to detect and identify various compounds.
Biochemical and Physiological Effects
2-nitro-1,3-benzothiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and nitric oxide synthase. It has also been shown to inhibit the growth of certain bacteria, as well as having antifungal and antiviral properties. In addition, 2-nitro-1,3-benzothiazole has been shown to have anti-inflammatory and analgesic properties, as well as being an antioxidant.

Advantages and Limitations for Lab Experiments

2-nitro-1,3-benzothiazole has many advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and relatively stable. It is also non-toxic and non-volatile, making it safe to use in experiments. However, it is also highly reactive and can react with other compounds, making it difficult to use in certain experiments.

Future Directions

There are many potential future directions for 2-nitro-1,3-benzothiazole research. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an analytical reagent and biochemical probe. Additionally, further research into its biochemical and physiological effects, as well as its potential uses in toxicology and pharmacology, could be beneficial. Finally, further research into its potential uses in the synthesis of various compounds could lead to new and innovative applications.

Synthesis Methods

2-nitro-1,3-benzothiazole can be synthesized by a variety of methods, including the nitration of 1,3-benzothiazole, the reaction of nitrobenzene with thiourea, and the reaction of nitrobenzene with thiourea and sodium nitrite. The most common method of synthesis is the nitration of 1,3-benzothiazole, which is a two-step process. First, 1,3-benzothiazole is dissolved in a mixture of nitric acid and sulfuric acid and then heated to a temperature of around 80°C. The resulting product is then cooled and filtered to obtain 2-nitro-1,3-benzothiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-nitro-1,3-benzothiazole can be achieved through a nitration reaction of 1,3-benzothiazole.", "Starting Materials": [ "1,3-benzothiazole", "Nitric acid", "Sulfuric acid", "Water" ], "Reaction": [ "Mix 1,3-benzothiazole with a mixture of nitric acid and sulfuric acid in a round-bottom flask.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "Collect the yellow precipitate by filtration and wash it with water.", "Dry the product in a vacuum oven at 60°C for several hours.", "Recrystallize the product from ethanol to obtain pure 2-nitro-1,3-benzothiazole." ] }

CAS RN

23505-64-8

Product Name

2-nitro-1,3-benzothiazole

Molecular Formula

C7H4N2O2S

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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